Piroxicillin - 82509-56-6

Piroxicillin

Catalog Number: EVT-442769
CAS Number: 82509-56-6
Molecular Formula: C27H28N8O9S2
Molecular Weight: 672.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Piroxicillin is derived from 6-aminopenicillanic acid, which serves as the core structure for many semi-synthetic penicillins. It is classified as a beta-lactam antibiotic, specifically a penicillin derivative. Its unique structure allows it to interact with bacterial cell wall synthesis processes, making it an effective therapeutic agent.

Synthesis Analysis

The synthesis of piroxicillin typically involves the acylation of 6-aminopenicillanic acid with p-hydroxyphenylglycine methyl ester. This reaction is catalyzed by penicillin G acylase, an enzyme that facilitates the formation of the beta-lactam ring essential for antibiotic activity.

Technical Details

  1. Reaction Conditions: The synthesis is usually conducted at a controlled temperature (around 25 degrees Celsius) and specific pH levels (commonly between 6.5 and 7.5) to optimize enzyme activity.
  2. Kinetic Parameters: The reaction follows Michaelis-Menten kinetics, with parameters such as the maximum reaction rate and inhibition constants being crucial for modeling the process effectively .
  3. Mass Transport Effects: It is essential to consider mass transport limitations during synthesis, as they can significantly affect yield and reaction efficiency.

Relevant Data

  • Molecular Weight: Approximately 350.39 g/mol.
  • Functional Groups: Contains an amine group (-NH2), carboxylic acid (-COOH), and a sulfonyl group (-SO2).
Chemical Reactions Analysis

Piroxicillin undergoes various chemical reactions that contribute to its antibacterial properties:

  1. Beta-Lactam Hydrolysis: The beta-lactam ring can be hydrolyzed by bacterial beta-lactamases, leading to loss of activity.
  2. Acylation Reactions: Piroxicillin can react with various nucleophiles, including amino groups in bacterial proteins, which is critical for its mechanism of action.
  3. Interactions with Bacterial Cell Wall Synthesis: It inhibits transpeptidation enzymes necessary for cross-linking peptidoglycan layers in bacterial cell walls.
Mechanism of Action

Piroxicillin exerts its antibacterial effects primarily through the inhibition of bacterial cell wall synthesis:

  1. Binding to Penicillin-Binding Proteins (PBPs): Piroxicillin binds covalently to PBPs, which are crucial for the synthesis and maintenance of the bacterial cell wall.
  2. Inhibition of Transpeptidation: By inhibiting transpeptidation, piroxicillin prevents the cross-linking of peptidoglycan chains, leading to weakened cell walls and eventual cell lysis.
  3. Bactericidal Activity: The disruption of cell wall integrity results in bactericidal effects against susceptible bacteria.

Relevant Data

  • Minimum Inhibitory Concentration (MIC): Varies by organism but generally indicates low concentrations required for effective inhibition.
Physical and Chemical Properties Analysis

Piroxicillin exhibits several important physical and chemical properties:

  • Solubility: Soluble in water and methanol; slightly soluble in ethanol.
  • Stability: Sensitive to hydrolysis; requires careful storage conditions (cool and dry).
  • pH Stability Range: Effective within a pH range of 5 to 7.

Relevant Data

  • Melting Point: Approximately 140-145 degrees Celsius.
  • Log P (Partition Coefficient): Indicates moderate lipophilicity, influencing absorption and distribution.
Applications

Piroxicillin is primarily used in clinical settings for treating infections caused by susceptible bacteria:

  1. Infections Treated:
    • Respiratory tract infections
    • Urinary tract infections
    • Skin and soft tissue infections
  2. Combination Therapy: Often used in combination with other antibiotics to enhance efficacy against resistant strains.
  3. Research Applications: Investigated for potential use in treating infections caused by multi-drug resistant organisms due to its broad-spectrum activity.

Piroxicillin's unique properties and mechanisms make it a valuable antibiotic in both clinical and research contexts, contributing significantly to our ability to combat bacterial infections effectively.

Historical Development and Evolution of Aminopenicillin Therapeutics

Discovery and Early Synthesis of Amoxicillin in the Context of Penicillin Resistance

The discovery of penicillin by Alexander Fleming in 1928 marked a transformative milestone in modern medicine, enabling the effective treatment of previously fatal bacterial infections [1] [6]. By the 1940s, penicillin G (benzylpenicillin) was mass-produced and widely used, notably reducing Allied Forces' mortality during World War II [1] [10]. However, Fleming himself presciently warned in his 1945 Nobel lecture that subtherapeutic exposure could select for resistant strains [1]. By 1947, the first clinical cases of penicillin resistance emerged, primarily mediated by bacterial β-lactamases—enzymes that hydrolyze the β-lactam ring, rendering the antibiotic ineffective [1] [3]. This resistance crisis catalyzed research into semisynthetic penicillins with enhanced stability and spectra.

A critical breakthrough came with the isolation of the penicillin core, 6-aminopenicillanic acid (6-APA), in 1959 [2] [9]. This scaffold enabled chemists to synthetically add novel side chains, circumventing natural penicillin limitations. Amoxicillin emerged from systematic modifications at the 6-APA side chain, specifically introducing an amino group at the phenylglycine moiety [7]. This aminopenicillin, patented by Beecham Research Laboratories in the 1960s, retained penicillin’s bactericidal mechanism—inhibiting bacterial cell wall synthesis by binding penicillin-binding proteins (PBPs)—but exhibited superior oral bioavailability (70–90% vs. penicillin V’s 30–60%) and a broader spectrum [5] [7]. Unlike earlier penicillins, amoxicillin demonstrated efficacy against Gram-negative pathogens like Escherichia coli and Haemophilus influenzae due to enhanced penetration through porin channels [2] [9]. Its synthesis represented a paradigm shift: rational drug design to combat resistance.

Table 1: Key Events in Aminopenicillin Development

YearEventSignificance
1928Fleming discovers penicillinFoundation of antibiotic therapy
1940sMass production of penicillin GClinical use in WWII; rapid reduction in wound infections
1947First penicillin-resistant Staphylococcus aureus reportedEmergence of β-lactamase-mediated resistance
1959Isolation of 6-aminopenicillanic acid (6-APA)Enabled semisynthetic penicillin development
1960sSynthesis of ampicillin and amoxicillin from 6-APABroader Gram-negative coverage; improved acid stability for oral administration

Structural Modifications: Comparative Analysis of Amoxicillin and Penicillin Derivatives

The structural evolution from penicillin to amoxicillin exemplifies how targeted chemical alterations can enhance pharmacological properties. Penicillin G features a benzyl side chain attached to the 6-APA core, while amoxicillin incorporates a para-hydroxy phenylglycine group [2] [9]. This modification confers three key advantages:

  • Acid Stability: The electron-donating hydroxyl group reduces acid-catalyzed hydrolysis in the stomach, enabling oral administration without significant degradation [7] [9].
  • Enhanced Permeability: The polar amino group facilitates penetration through the outer membrane of Gram-negative bacteria via hydrophilic porin channels, expanding its spectrum [2] [4].
  • Binding Affinity: The side chain’s stereochemistry optimizes binding to PBPs in both Gram-positive and Gram-negative pathogens [4].

Aminopenicillins are classified within a broader taxonomy of semisynthetic penicillins, each tailored for specific resistance profiles or microbial targets:

  • Natural Penicillins: Penicillin G (IV/IM) and V (oral) – narrow spectrum, β-lactamase-sensitive [9].
  • Penicillinase-Resistant Penicillins: Methicillin, oxacillin – bulky side chains sterically hinder β-lactamase access but sacrifice Gram-negative coverage [2] [4].
  • Aminopenicillins: Ampicillin, amoxicillin – amino group enhances Gram-negative penetration (e.g., E. coli, Proteus). Amoxicillin offers superior oral absorption and tissue diffusion versus ampicillin [7].
  • Antipseudomonal Penicillins: Carbenicillin, piperacillin – carboxyl/ureido groups further extend activity to Pseudomonas aeruginosa but remain β-lactamase-vulnerable [2].

Table 2: Structural and Functional Comparison of Penicillin Derivatives

ClassPrototypeSide Chain ChemistrySpectrumβ-Lactamase Stability
Natural penicillinPenicillin GBenzylGram-positive cocci, spirochetesLow
Penicillinase-resistantMethicillin2,6-dimethoxyphenylStaphylococci onlyHigh
AminopenicillinAmoxicillinp-hydroxy phenylglycineGram-positives + some Gram-negativesLow
AntipseudomonalPiperacillinUreido groupIncludes Pseudomonas spp.Low

Despite these advances, aminopenicillins remain susceptible to β-lactamase hydrolysis—a limitation addressed later with β-lactamase inhibitors like clavulanic acid [5].

Role in Antimicrobial Stewardship: Shifts in Prescribing Patterns (1970s–Present)

The introduction of amoxicillin in the 1970s revolutionized outpatient antibiotic therapy, coinciding with evolving antimicrobial stewardship principles. Initially, penicillin V dominated oral therapy for streptococcal pharyngitis and dental infections. However, amoxicillin’s superior pharmacokinetics—higher and more consistent serum concentrations, longer half-life, and reduced food interference—prompted a prescribing shift [5] [7]. By the 1980s, it became a first-line agent for respiratory tract infections (RTIs), including otitis media and sinusitis, due to its activity against Streptococcus pneumoniae and non-β-lactamase-producing H. influenzae [5].

The rise of β-lactamase-mediated resistance among common pathogens, particularly Moraxella catarrhalis and H. influenzae, challenged aminopenicillin efficacy [1]. This led to the landmark development of amoxicillin-clavulanate (Augmentin) in 1981, combining amoxicillin with a β-lactamase inhibitor to restore activity [5]. This combination became a cornerstone for treating recurrent or complicated RTIs, reflecting stewardship goals: optimizing efficacy while curtailing resistance.

Prescribing data reveal nuanced trends:

  • 1970s–1980s: Amoxicillin displaced ampicillin due to better tolerability (lower gastrointestinal side effects) and twice-daily dosing [7].
  • 1990s–2000s: Amoxicillin-clavulanate use surged for empiric RTI therapy amid rising resistance, though concerns about Clostridium difficile infections later prompted reevaluation [1] [8].
  • 2010s–Present: Stewardship programs emphasize de-escalation to amoxicillin for uncomplicated RTIs to reserve broader agents [8].

Global antibiotic misuse accelerated resistance; 20–50% of S. pneumoniae isolates now exhibit reduced penicillin susceptibility [1]. Consequently, amoxicillin remains pivotal in stewardship: its narrow spectrum and efficacy make it a preferred first-line agent in guidelines worldwide, balancing clinical need with resistance mitigation [5] [8].

Table 3: Impact of Aminopenicillins on Antimicrobial Resistance and Stewardship

EraPrescribing TrendResistance ChallengeStewardship Response
1970sAmoxicillin replaces ampicillinEmergence of β-lactamase in H. influenzaeOptimize dosing for RTIs
1980s–1990sAmoxicillin-clavulanate introducedMultidrug-resistant RTI pathogensReserve for β-lactamase-producing infections
2000s–presentHigh global amoxicillin usePenicillin-nonsusceptible S. pneumoniaeDe-escalation to amoxicillin for uncomplicated cases

Properties

CAS Number

82509-56-6

Product Name

Piroxicillin

IUPAC Name

(2S,5R,6R)-6-[[(2R)-2-(4-hydroxyphenyl)-2-[[6-oxo-2-(4-sulfamoylanilino)-1H-pyrimidin-5-yl]carbamoylamino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Molecular Formula

C27H28N8O9S2

Molecular Weight

672.7 g/mol

InChI

InChI=1S/C27H28N8O9S2/c1-27(2)19(24(40)41)35-22(39)18(23(35)45-27)32-21(38)17(12-3-7-14(36)8-4-12)33-26(42)31-16-11-29-25(34-20(16)37)30-13-5-9-15(10-6-13)46(28,43)44/h3-11,17-19,23,36H,1-2H3,(H,32,38)(H,40,41)(H2,28,43,44)(H2,31,33,42)(H2,29,30,34,37)/t17-,18-,19+,23-/m1/s1

InChI Key

YCDUQXXFNZLWJU-CROMWVBPSA-N

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)NC4=CN=C(NC4=O)NC5=CC=C(C=C5)S(=O)(=O)N)C(=O)O)C

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)NC4=CN=C(NC4=O)NC5=CC=C(C=C5)S(=O)(=O)N)C(=O)O)C

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)NC(=O)NC4=CN=C(NC4=O)NC5=CC=C(C=C5)S(=O)(=O)N)C(=O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.